molecular formula C22H24N2O3 B12215495 5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B12215495
M. Wt: 364.4 g/mol
InChI Key: ZLKLJIPSAHOWBA-UHFFFAOYSA-N
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Description

5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethylphenyl group, a phenyl group, and a pentanoic acid moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often require the use of catalysts such as sodium acetate and solvents like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethylphenylboronic acid
  • 4-Ethynylphenylboronic acid
  • 4-Ethylphenylsulfate

Uniqueness

Compared to similar compounds, 5-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

5-[3-(4-ethylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C22H24N2O3/c1-2-16-11-13-18(14-12-16)20-15-19(17-7-4-3-5-8-17)23-24(20)21(25)9-6-10-22(26)27/h3-5,7-8,11-14,20H,2,6,9-10,15H2,1H3,(H,26,27)

InChI Key

ZLKLJIPSAHOWBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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